molecular formula C21H29N3O4 B14939467 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B14939467
M. Wt: 387.5 g/mol
InChI Key: PITWYTRBIIYROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 3,4-dimethoxybenzyl group at the 1-position and a 3,5-dimethyl-1,2-oxazol-4-yl acetamide moiety at the 4-position.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C21H29N3O4/c1-14-18(15(2)28-23-14)12-21(25)22-17-7-9-24(10-8-17)13-16-5-6-19(26-3)20(11-16)27-4/h5-6,11,17H,7-10,12-13H2,1-4H3,(H,22,25)

InChI Key

PITWYTRBIIYROS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and oxazole groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group with methoxy substituents can be introduced via nucleophilic substitution reactions.

    Formation of the Oxazole Ring: This step often involves cyclization reactions using suitable starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Biology: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Target/Activity Reference
Target Compound C22H27N3O4 397.47 3,4-Dimethoxybenzyl-piperidine, 3,5-dimethyloxazole acetamide Unknown (structural analogs suggest CNS or enzyme modulation)
Inobrodib (WHO-INN: (6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one) C33H35F2N5O3 619.67 Difluorophenyl, benzimidazole-oxazole, trans-methoxycyclohexyl Histone acetyltransferase p300/CBP inhibitor; anti-tumor activity
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide C15H15N3O2 269.30 Indole-substituted acetamide, 3,5-dimethyloxazole Unknown; indole moiety suggests serotonin receptor or kinase interactions
N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)carbonyl]-3-piperidinyl}-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide C21H28N6O5 452.49 Dual oxazole-oxadiazole moieties, methoxymethyl substituent Potential dual-targeting (e.g., enzyme inhibition or GPCR modulation)

Key Structural Differences and Implications

Substituent Variability: The target compound employs a 3,4-dimethoxybenzyl group on piperidine, which may enhance lipophilicity and CNS penetration compared to Inobrodib’s difluorophenyl and trans-methoxycyclohexyl groups (better metabolic stability and tumor targeting) . The oxadiazole-containing analog () replaces the dimethoxybenzyl group with a methoxymethyl-oxadiazole chain, likely improving solubility but reducing blood-brain barrier permeability .

Pharmacophore Modifications: The indole-substituted analog () replaces the piperidine with an indole ring, reducing molecular weight (269.30 vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Acidic pKa Basic pKa
Target Compound ~3.2 (estimated) <0.1 (low) ~14.7 ~8.5
Inobrodib ~4.5 <0.01 (very low) 14.2 7.8
2-(3,5-Dimethyl-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide ~2.1 0.5 (moderate) 14.7 6.9
  • The target compound ’s higher LogP (3.2) compared to the indole analog (2.1) suggests greater membrane permeability but poorer aqueous solubility.
  • Inobrodib’s extremely low solubility (<0.01 mg/mL) may limit bioavailability, necessitating formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.